N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methoxyaniline
Description
N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-METHOXYANILINE is a complex organic compound with a unique structure that combines a tetrazole ring with an aniline derivative
Properties
Molecular Formula |
C20H25N5O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]propan-2-yl]-4-methoxyaniline |
InChI |
InChI=1S/C20H25N5O/c1-6-15-9-7-8-14(2)18(15)25-19(22-23-24-25)20(3,4)21-16-10-12-17(26-5)13-11-16/h7-13,21H,6H2,1-5H3 |
InChI Key |
BZCGZSAQYKGRBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=NN=N2)C(C)(C)NC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-METHOXYANILINE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Aniline Derivative: The aniline derivative can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the tetrazole ring with the aniline derivative under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-METHOXYANILINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-METHOXYANILINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-METHOXYANILINE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-ETHYL-6-METHOXYANILINE: A simpler aniline derivative with similar structural features.
1H-1,2,3,4-TETRAZOL-5-YL derivatives: Compounds containing the tetrazole ring, which may have similar reactivity and applications.
Uniqueness
N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-METHOXYANILINE is unique due to its combination of a tetrazole ring with an aniline derivative, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
